Triangularine

Descripción general

Descripción

Synthesis Analysis

The synthesis of triangularine and related structures often involves fragment coupling approaches and aromatic nucleophilic substitution reactions, leading to the formation of molecular prisms with functionalized edges. For instance, oxygen and nitrogen atom-bridged bicyclocalixaromatics of triangular prism structures have been prepared, showcasing the versatility and complexity of triangularine synthesis (M. Naseer et al., 2011).

Molecular Structure Analysis

The molecular structure of triangularine-based compounds often reveals symmetrical or distorted triangular prisms in the solid state, with highly symmetric structures likely adopted in solution phases. This is evident in structures such as heteroatom-bridged bicyclocalixaromatics, where X-ray crystallography has disclosed symmetrical and distorted prismatic forms (M. Naseer et al., 2011).

Chemical Reactions and Properties

Triangularine and its derivatives engage in a variety of chemical reactions, often influenced by their functionalized edges and vertices. These reactions can lead to further functionalization and the creation of sophisticated molecular architectures, pivotal for applications in molecular recognition and supramolecular chemistry (M. Naseer et al., 2011).

Physical Properties Analysis

The physical properties of triangularine-related structures, such as their photoluminescence, are significantly influenced by their geometric configuration and the number of layers. For example, WS2 monolayers with triangular morphologies exhibit strong room-temperature photoluminescence, highlighting the impact of shape and structure on physical properties (Humberto R. Guti'errez et al., 2012).

Chemical Properties Analysis

The chemical properties of triangularine encompass a range of behaviors, from its role in the formation of gold nanotriangles with significant near-infrared absorption to its influence on electron transport in nanomaterial films. Such properties underscore the chemical versatility and potential utility of triangularine in various applications (S. Shankar et al., 2004).

Aplicaciones Científicas De Investigación

1. Data Storage and Compression in Language Studies

- Compact Storage Algorithm for Upper Small Triangular Matrix in Language Studies : Hu Feng-guo (2011) discussed the application of a special kind of triangular matrix, named small triangular matrix, in the quantitative studies of language. This includes compression and storage algorithms which are crucial in processing linguistic data (Hu Feng-guo, 2011).

2. Fuzzy Modeling and Linguistic Information Processing

- Triangular Membership Functions in Fuzzy Modeling : Pedrycz (1994) explored the use of triangular membership functions in fuzzy modeling, particularly in processing linguistic information. This demonstrates the utility of triangular models in capturing nuances of human language within a computational framework (Pedrycz, 1994).

3. Communication Models in Science Popularization

- Triangular Communication Model in Scientific Discourse : Sophie Moirand (2003) analyzed the triangular communication model used in science popularization, where an intermediary discourse navigates between science and the public. This model has implications for how scientific information is conveyed to non-expert audiences (Sophie Moirand, 2003).

4. Survey Techniques for Sensitive Topics

- Crosswise Model for Sensitive Survey Questions : Jann, Jerke, and Krumpal (2012) discussed the triangular model (TM) in the context of survey research, particularly for sensitive topics. This showcases the model's utility in eliciting more honest responses than traditional survey methods (Jann, Jerke, & Krumpal, 2012).

5. Engineering and Scientific Computing

- Finite Element Analysis in Thermoforming : Kouba, Bartos̆, and Vlachopoulos (1992) utilized triangular elements in the finite element analysis of thermoforming. This research highlights the application of triangular models in complex geometrical shapes within engineering computations (Kouba, Bartos̆, & Vlachopoulos, 1992).

6. Optimal Error Control in Mesh Transformations

- Anisotropic Mesh Transformations : Simpson (1994) focused on anisotropic unstructured meshes, particularly triangular meshes, and their applications in various fields like fluid dynamics and semiconductor simulation. This research is crucial in understanding how triangular meshes can optimize error control in scientific computing (Simpson, 1994).

7. Fracture Healing in Medical Science

- Triangular Concept in Fracture Healing : Giannoudis, Einhorn, and Marsh (2007) discussed the triangular concept in the context of fracture healing, emphasizing the coordinated action of different cell types and proteins. This research underscores the complexity of physiological processes and the need for an integrated approach in medical science (Giannoudis, Einhorn, & Marsh, 2007).

Propiedades

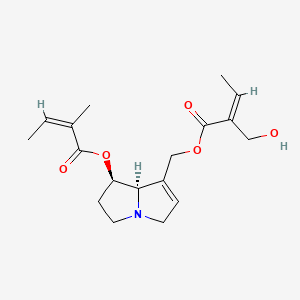

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4-,13-5-/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENJWUGVSLZDQ-NCLHDQKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020176 | |

| Record name | Triangularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triangularine | |

CAS RN |

87340-27-0 | |

| Record name | [(1R,7aR)-2,3,5,7a-Tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2Z)-2-(hydroxymethyl)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87340-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triangularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087340270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triangularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIANGULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S2FAL66K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

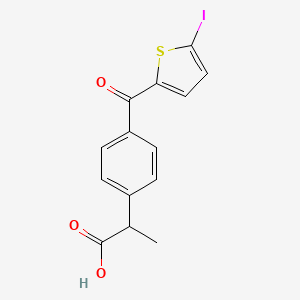

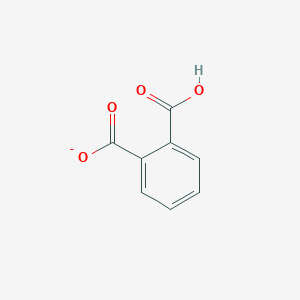

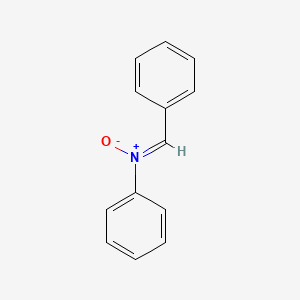

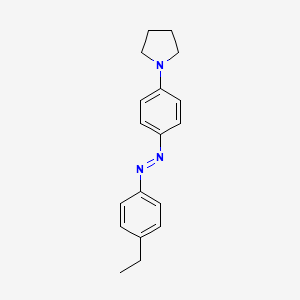

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is triangularine and where is it found?

A1: Triangularine is a pyrrolizidine alkaloid (PA) primarily found in certain plant species. It was first isolated from Senecio triangularis [], but has also been identified in other plants like Alkanna primuliflora, Alkanna stribrnyi, and Alkanna graeca []. PAs are known for their diverse chemical structures and biological activities, often exhibiting toxicity.

Q2: What is the chemical structure of triangularine?

A2: Triangularine is a retronecine ester alkaloid. Its structure consists of a retronecine base esterified at the 7 and 9 positions. Specifically, it is 7-[(Z)-2-methylbut-2-enoyl]-9-[(Z)-2-hydroxymethylbut-2-enoyl]retronecine [].

Q3: Are there any analytical methods to detect and quantify triangularine in plant material?

A3: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to identify and quantify triangularine in plant extracts [, ]. This method allows for the separation and detection of various PAs, including triangularine, based on their mass-to-charge ratios.

Q4: Is there any research on the potential toxicity of triangularine?

A4: While specific toxicity studies focusing solely on triangularine are limited, it's crucial to acknowledge that it belongs to the pyrrolizidine alkaloid family. Many PAs, including those found alongside triangularine in plants like Symphytum asperum, are known to be hepatotoxic []. Therefore, it is plausible that triangularine could possess similar toxic properties, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N6-bis[4-(dimethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B1232054.png)

![1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one](/img/structure/B1232055.png)